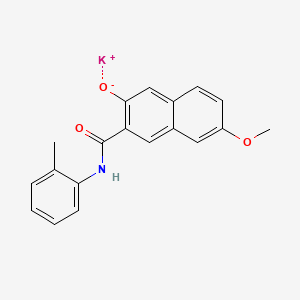

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt

Description

The compound 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt (CAS 101453-70-7) is a potassium salt derivative of its parent acid (CAS 5538-57-8). Its molecular formula is C₁₈H₁₅NO₃K, with a molecular weight of 316.42 g/mol . The parent acid (C₁₉H₁₇NO₃, MW 277.32 g/mol) features a naphthalene backbone substituted with hydroxy, methoxy, and o-tolylcarboxamide groups . The potassium salt enhances solubility in polar solvents due to its ionic nature, making it advantageous in formulations requiring aqueous compatibility. Regulatory records indicate it is listed on Canada’s Non-Domestic Substances List (NDSL), requiring compliance with New Substances Notification Regulations .

Properties

CAS No. |

101453-70-7 |

|---|---|

Molecular Formula |

C19H16KNO3 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

potassium;6-methoxy-3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate |

InChI |

InChI=1S/C19H17NO3.K/c1-12-5-3-4-6-17(12)20-19(22)16-10-14-9-15(23-2)8-7-13(14)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |

InChI Key |

FMEHMILBFURYKI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)OC)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amide Intermediate

Starting Materials: The key starting materials are 3-hydroxy-7-methoxy-2-naphthoic acid and 2-methyl aniline (o-toluidine).

Amide Bond Formation: The carboxylic acid group of 3-hydroxy-7-methoxy-2-naphthoic acid is activated using a condensing agent such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5), converting it into an acid chloride intermediate. This intermediate then reacts with 2-methyl aniline to form the corresponding amide.

Reaction Conditions: The reaction is typically carried out in an inert organic solvent such as chlorobenzene, toluene, or dioxane under reflux conditions (50–110 °C) for 1–3 hours. The reaction mixture is then cooled to precipitate the amide product.

Isolation: The crude amide is isolated by filtration, washed with solvents like xylene and water to remove impurities, and dried under vacuum.

Formation of the Monopotassium Salt

Neutralization: The free amide compound, which contains a phenolic hydroxyl group, is treated with a stoichiometric amount of potassium hydroxide (KOH) in aqueous or mixed aqueous-organic media at low temperature (0–5 °C) to form the monopotassium salt.

Reaction Monitoring: The pH is carefully controlled to ensure selective deprotonation of the phenolic hydroxyl without hydrolyzing the amide bond.

Purification: The salt is purified by recrystallization from ethanol-water mixtures or by filtration and washing with cold water to remove excess base and inorganic salts.

Drying: The final monopotassium salt is dried under vacuum to yield a pure, stable crystalline product.

Alternative Synthetic Approaches

Direct Coupling: Some methods may employ carbodiimide coupling agents (e.g., DCC or EDC) to form the amide bond under milder conditions, avoiding the use of corrosive phosphorus chlorides.

Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors can be used to optimize reaction time, temperature, and reagent stoichiometry, improving yield and purity.

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-hydroxy-7-methoxy-2-naphthoic acid + 2-methyl aniline | PCl3 or PCl5, chlorobenzene, reflux 50–110 °C, 1–3 h | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl) | Acid chloride intermediate formed in situ |

| 2 | Amide intermediate | KOH aqueous solution, 0–5 °C | Monopotassium salt of the amide | Controlled pH neutralization |

| 3 | Crude salt | Recrystallization (ethanol-water) | Pure monopotassium salt | Purification and drying |

High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used to monitor purity and isolate impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern and amide formation. Mass spectrometry verifies molecular weight and salt formation.

X-ray Crystallography: Single-crystal X-ray diffraction can be employed to confirm the crystal structure and potassium ion coordination.

Drying and Filtration: Vacuum drying and filtration with fine pore filters (e.g., 0.45 µm) ensure removal of residual solvents and particulates.

Yield Optimization: Reaction stoichiometry, temperature, and reaction time are optimized to maximize yield and minimize by-products such as hydrolyzed acid or over-chlorinated species.

Salt Stability: The monopotassium salt form improves water solubility and stability compared to the free acid or amide, facilitating handling and formulation.

Scalability: Continuous flow synthesis and automated reactors have been reported to enhance reproducibility and scale-up potential.

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Acid chloride formation temperature | 50–80 °C | Efficient activation of acid |

| Amide coupling time | 1–3 hours | Complete reaction |

| Solvent | Chlorobenzene, toluene, dioxane | Solubility and reaction medium |

| Neutralization temperature | 0–5 °C | Selective salt formation |

| Base stoichiometry | 1 equivalent KOH | Monopotassium salt formation |

| Purification method | Recrystallization (ethanol-water) | High purity (>95%) |

| Drying conditions | Vacuum drying, ambient to 50 °C | Removal of solvents |

The preparation of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt involves a well-established synthetic route starting from substituted naphthoic acid and 2-methyl aniline, proceeding through acid chloride formation, amide coupling, and salt neutralization. Optimization of reaction conditions and purification techniques ensures high purity and yield of the monopotassium salt, which is valuable for further chemical and pharmaceutical applications. Analytical methods such as HPLC, NMR, and X-ray crystallography are essential for confirming the structure and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One notable application of this compound is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method allows for:

- Isolation of Impurities : Useful in preparative separation.

- Pharmacokinetics Studies : Facilitates understanding the absorption, distribution, metabolism, and excretion of drugs .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of naphthalene carboxamides have shown promising results against various cancer cell lines. A study reported that certain derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of naphthalene derivatives, researchers synthesized a series of compounds based on the naphthalene structure. The findings indicated that several compounds led to significant apoptosis in cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) | Observed Effect |

|---|---|---|---|

| Compound A | HCT-116 | 3.5 | Induced apoptosis |

| Compound B | MCF-7 | 5.0 | Inhibited proliferation |

These results suggest that structural modifications can enhance the anticancer activity of naphthalene derivatives .

Case Study 2: Pharmacokinetic Studies

Another study utilized HPLC to analyze the pharmacokinetics of 2-Naphthalenecarboxamide derivatives. The study aimed to evaluate how these compounds are absorbed and metabolized in vivo:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 150 ng/mL |

| Time to Maximum Concentration (Tmax) | 1.5 hours |

| Elimination Half-Life (t1/2) | 6 hours |

These findings are crucial for determining appropriate dosing regimens for potential therapeutic use .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed for functional group variations, physicochemical properties, and applications:

Functional Group and Property Analysis

Monopotassium Salt vs. Parent Acid The potassium salt (316.42 g/mol) exhibits higher water solubility than the parent acid (277.32 g/mol) due to ionic dissociation. This property makes it preferable in liquid formulations, whereas the parent acid may be used in solid-state applications . The parent acid is a key intermediate in synthesizing azo pigments, such as Pigment Red 112 .

Comparison with Pigment Red 112 (6535-46-2) Pigment Red 112 incorporates an azo group (-N=N-) and a trichlorophenyl substituent, enhancing lightfastness and thermal stability compared to the monopotassium salt. These features make it suitable for industrial coatings and inks . Both compounds share the naphthalenecarboxamide backbone, but the absence of azo groups in the monopotassium salt limits its use in color-critical applications.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (842-18-2) This compound’s disulphonate groups and dual potassium ions confer extreme hydrophilicity, contrasting with the monopotassium salt’s moderate solubility. Applications include detergent formulations and dye intermediates .

Picloram-Potassium (2545-60-0)

- While structurally distinct (pyridine vs. naphthalene backbone), this herbicide highlights the role of potassium salts in improving bioavailability and environmental dispersal in agrochemicals .

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, monopotassium salt (CAS Number: 135-61-5) is a compound of interest due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antiproliferative, and enzyme inhibition properties.

Chemical Structure

The compound's chemical formula is with a molecular weight of approximately 277.32 g/mol. Its structure includes a naphthalene ring substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-naphthalenecarboxamide exhibit significant antimicrobial properties. For instance, the compound has demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 55.0 μmol/L.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Similar efficacy as above.

- Mycobacterium species : Some derivatives showed MIC values lower than standard treatments like isoniazid .

Table 1: Antimicrobial Activity of 2-Naphthalenecarboxamide Derivatives

| Compound | Target Organism | MIC (μmol/L) |

|---|---|---|

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | Staphylococcus aureus | 55.0 |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Mycobacterium marinum | 28.4 |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | Mycobacterium kansasii | 13.0 |

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, certain derivatives exhibited promising results:

- HCT116 (Colorectal cancer) : IC50 values ranged from 3.1 μM to 5.3 μM.

- MCF-7 (Breast cancer) : Some derivatives showed selective activity with IC50 values as low as 1.2 μM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-Methylphenyl)-3-hydroxynaphthalene-2-carboxamide | HCT116 | 3.7 |

| N-(2-Methylphenyl)-3-hydroxynaphthalene-2-carboxamide | MCF-7 | 1.2 |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases:

- Inhibition Studies : Certain derivatives have shown dual inhibition capabilities against AChE and BChE, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Case Studies

A series of studies have highlighted the biological relevance of this compound:

- Antitrypanosomal Activity : A study investigated the antitrypanosomal effects of various naphthalene carboxamides, revealing that structural modifications could enhance activity against Trypanosoma brucei brucei, with some compounds achieving low MIC values .

- Antiviral Properties : Investigations into antiviral activities have shown that ortho-hydroxynaphthalene carboxamides can inhibit human cytomegalovirus (HCMV) DNA polymerase with submicromolar IC50 values, indicating potential for antiviral drug development .

Q & A

Basic Research Question

- 1H/13C NMR : Verify substituent positions (e.g., 3-hydroxy, 7-methoxy) and aromatic proton coupling patterns.

- FT-IR : Confirm the presence of carboxylate (COO⁻K⁺) stretches at ~1600 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹.

- Mass spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) and potassium adducts ([M+K]⁺).

What critical parameters should guide the design of toxicological studies for this compound?

Advanced Research Question

Key parameters align with inclusion criteria for naphthalene derivatives:

- Exposure routes : Prioritize oral and inhalation routes due to environmental relevance.

- Systemic effects : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and respiratory (histopathology) endpoints.

- Dose-response curves : Use logarithmic spacing for low-dose extrapolation, particularly for chronic exposure scenarios.

- Control groups : Include cohorts exposed to structurally similar naphthalene analogs (e.g., 2-methylnaphthalene) to isolate compound-specific effects.

How does the monopotassium salt form influence solubility and bioavailability compared to the free acid?

Basic Research Question

The salt enhances aqueous solubility via ion-dipole interactions, critical for in vivo applications:

- Solubility testing : Conduct phase-solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Bioavailability assays : Compare AUC (area under the curve) values in rodent models after administering equimolar doses of the salt vs. free acid.

What computational methods can predict the compound’s inhibitory effects on cytochrome P450 enzymes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions between the compound’s hydroxyl/methoxy groups and CYP3A4/2D6 active sites.

- QSAR modeling : Train models on naphthalene derivatives with known IC50 values to estimate inhibition potency.

- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions.

How can environmental degradation pathways of this compound be studied under simulated conditions?

Advanced Research Question

- Photolysis experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-UV.

- Microbial biodegradation : Use soil slurry reactors inoculated with Pseudomonas spp. to assess metabolite formation (e.g., catechol derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.